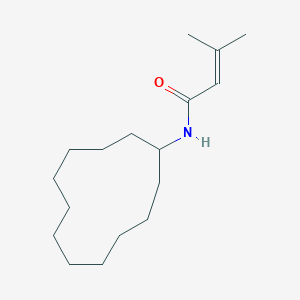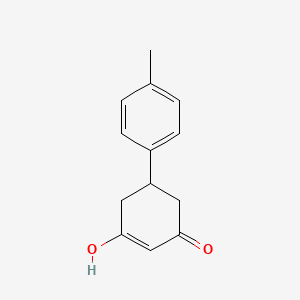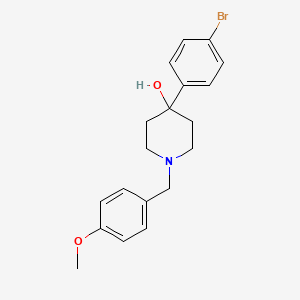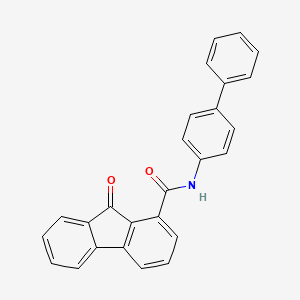![molecular formula C18H16INO2 B4960302 8-[3-(4-iodophenoxy)propoxy]quinoline](/img/structure/B4960302.png)
8-[3-(4-iodophenoxy)propoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[3-(4-iodophenoxy)propoxy]quinoline, also known as IQP, is a chemical compound that has been widely studied for its potential use in scientific research. IQP belongs to a class of compounds known as quinolines, which have been shown to have a variety of biological activities.
Mechanism of Action
The mechanism of action of 8-[3-(4-iodophenoxy)propoxy]quinoline is not fully understood. However, studies have shown that 8-[3-(4-iodophenoxy)propoxy]quinoline has the ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 8-[3-(4-iodophenoxy)propoxy]quinoline has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 8-[3-(4-iodophenoxy)propoxy]quinoline has a variety of biochemical and physiological effects. For example, 8-[3-(4-iodophenoxy)propoxy]quinoline has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 8-[3-(4-iodophenoxy)propoxy]quinoline has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 8-[3-(4-iodophenoxy)propoxy]quinoline in lab experiments is that it has been shown to have a variety of biological activities, making it a potential candidate for the study of a variety of diseases. Additionally, 8-[3-(4-iodophenoxy)propoxy]quinoline is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 8-[3-(4-iodophenoxy)propoxy]quinoline in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 8-[3-(4-iodophenoxy)propoxy]quinoline. One area of research that could be explored is the development of 8-[3-(4-iodophenoxy)propoxy]quinoline analogs that have improved biological activity. Additionally, further studies could be conducted to better understand the mechanism of action of 8-[3-(4-iodophenoxy)propoxy]quinoline, which could lead to the development of more effective treatments for diseases such as cancer and inflammatory diseases. Finally, studies could be conducted to determine the safety and toxicity of 8-[3-(4-iodophenoxy)propoxy]quinoline, which would be important for its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of 8-[3-(4-iodophenoxy)propoxy]quinoline involves a series of chemical reactions that start with the compound 4-bromoanisole. This compound is reacted with 3-chloropropylamine hydrochloride to form 3-(4-bromoanisyl)propylamine. The resulting compound is then reacted with 8-hydroxyquinoline to form 8-[3-(4-iodophenoxy)propoxy]quinoline.
Scientific Research Applications
8-[3-(4-iodophenoxy)propoxy]quinoline has been studied for its potential use in a variety of scientific research applications. One area of research where 8-[3-(4-iodophenoxy)propoxy]quinoline has shown promise is in the field of cancer research. Studies have shown that 8-[3-(4-iodophenoxy)propoxy]quinoline has the ability to inhibit the growth of cancer cells in vitro. Additionally, 8-[3-(4-iodophenoxy)propoxy]quinoline has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
8-[3-(4-iodophenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO2/c19-15-7-9-16(10-8-15)21-12-3-13-22-17-6-1-4-14-5-2-11-20-18(14)17/h1-2,4-11H,3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYMKNVYHSYHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)I)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(4-Iodophenoxy)propoxy]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4960225.png)
![4-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960232.png)

![7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indol-5-one](/img/structure/B4960264.png)
![N-[2-(benzylthio)ethyl]benzamide](/img/structure/B4960266.png)
![2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane](/img/structure/B4960276.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide](/img/structure/B4960277.png)
![diethyl [5-(3-methylphenoxy)pentyl]malonate](/img/structure/B4960282.png)



